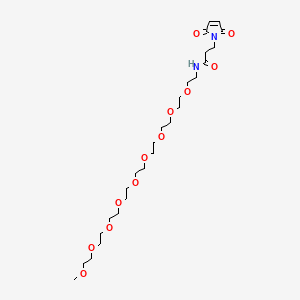

m-PEG9-Mal

Description

BenchChem offers high-quality m-PEG9-Mal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about m-PEG9-Mal including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C26H46N2O12 |

|---|---|

Poids moléculaire |

578.6 g/mol |

Nom IUPAC |

3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]propanamide |

InChI |

InChI=1S/C26H46N2O12/c1-32-8-9-34-12-13-36-16-17-38-20-21-40-23-22-39-19-18-37-15-14-35-11-10-33-7-5-27-24(29)4-6-28-25(30)2-3-26(28)31/h2-3H,4-23H2,1H3,(H,27,29) |

Clé InChI |

GMMOXURYXYPBKB-UHFFFAOYSA-N |

SMILES canonique |

COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to m-PEG9-Mal: Structure, Properties, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-Mal is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation and drug delivery. Its unique molecular architecture, comprising a methoxy-terminated polyethylene glycol (PEG) spacer of nine ethylene oxide units and a reactive maleimide group, offers a versatile platform for covalently linking molecules to sulfhydryl-containing targets such as proteins, peptides, and antibodies. The PEG component enhances the solubility, stability, and pharmacokinetic properties of the resulting conjugate, while the maleimide group provides a highly specific reaction site for thiol groups. This technical guide provides a comprehensive overview of the structure, properties, and applications of m-PEG9-Mal, with a focus on its utility in the development of advanced biotherapeutics like antibody-drug conjugates (ADCs).

Molecular Structure and Physicochemical Properties

The structure of m-PEG9-Mal consists of a linear monodisperse PEG chain (n=9) end-capped with a methoxy group at one terminus and a maleimide functional group at the other. This well-defined structure ensures batch-to-batch consistency, which is critical for therapeutic applications.

Structure

IUPAC Name: 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-(2-(2-(2-(2-(2-(2-(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)propanamide

Molecular Formula: C₂₆H₄₆N₂O₁₂[1][2]

Canonical SMILES: COCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O[3]

Physicochemical Properties

A summary of the key physicochemical properties of m-PEG9-Mal is presented in the table below. These properties are crucial for designing and optimizing bioconjugation reactions.

| Property | Value | Reference |

| Molecular Weight | 578.65 g/mol | [1][2] |

| Purity | > 96% | |

| Solubility | Soluble in water, DMSO, DMF, and Chloroform. | |

| Appearance | White to off-white solid or powder. | |

| Storage Conditions | Store at -20°C, protected from moisture and light. |

Reactivity and Mechanism of Action

The utility of m-PEG9-Mal as a crosslinker stems from the specific and efficient reaction of its maleimide group with sulfhydryl (thiol) groups present in molecules like the amino acid cysteine.

Thiol-Maleimide Michael Addition

The conjugation chemistry of m-PEG9-Mal relies on a Michael addition reaction. The electron-deficient double bond of the maleimide ring is highly susceptible to nucleophilic attack by the thiolate anion (R-S⁻) of a sulfhydryl group. This reaction forms a stable, covalent thioether bond. The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5. At pH values above 7.5, the maleimide group becomes increasingly susceptible to hydrolysis, and the reaction with primary amines can become a competing side reaction.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving m-PEG9-Mal.

General Protocol for Protein Conjugation with m-PEG9-Mal

This protocol outlines a general procedure for conjugating m-PEG9-Mal to a protein containing accessible cysteine residues.

Materials:

-

Protein solution (in a suitable buffer, e.g., phosphate-buffered saline (PBS) at pH 7.2)

-

m-PEG9-Mal

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP)), if necessary to reduce disulfide bonds. Avoid thiol-containing reducing agents like DTT or β-mercaptoethanol.

-

Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer (e.g., PBS, pH 7.2) to a concentration of 1-10 mg/mL.

-

If the protein's cysteine residues are involved in disulfide bonds, they must be reduced. Add a 10-fold molar excess of TCEP to the protein solution and incubate at 37°C for 1-2 hours. Remove the excess TCEP using a desalting column.

-

-

m-PEG9-Mal Solution Preparation:

-

Immediately before use, dissolve m-PEG9-Mal in anhydrous DMF or DMSO to prepare a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the m-PEG9-Mal stock solution to the protein solution with gentle stirring. The final concentration of the organic solvent should not exceed 10% to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 2 hours or overnight at 4°C.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in molar excess to the m-PEG9-Mal.

-

-

Purification of the Conjugate:

-

Remove unreacted m-PEG9-Mal and other small molecules by size-exclusion chromatography (SEC) or dialysis.

-

Characterization of the PEG-Protein Conjugate

The successful conjugation and the properties of the resulting PEG-protein conjugate can be assessed using various analytical techniques.

| Analytical Technique | Purpose |

| SDS-PAGE | To visualize the increase in molecular weight of the protein after PEGylation. |

| Size-Exclusion Chromatography (SEC) | To determine the purity of the conjugate and to detect any aggregation. |

| Mass Spectrometry (ESI-MS or MALDI-TOF) | To confirm the precise molecular weight of the conjugate and to determine the number of PEG chains attached per protein molecule (degree of labeling). |

| UV-Vis Spectroscopy | To determine the protein concentration and, in some cases, the degree of labeling if the PEG reagent or the target molecule has a distinct chromophore. |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity and hydrophobicity of the conjugate. |

Applications in Drug Development

The unique properties of m-PEG9-Mal make it a valuable tool in the development of novel therapeutics, particularly in the construction of Antibody-Drug Conjugates (ADCs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. m-PEG9-Mal can be used as a linker to attach the cytotoxic payload to the antibody. The PEG spacer enhances the solubility and stability of the ADC and can help to modulate its pharmacokinetic profile.

Conclusion

m-PEG9-Mal is a well-defined and versatile crosslinker that offers significant advantages for the site-specific modification of biomolecules. Its monodisperse PEG spacer enhances the physicochemical and pharmacokinetic properties of the resulting conjugates, while the maleimide group provides a highly selective and efficient means of covalent attachment to thiol-containing molecules. These features have established m-PEG9-Mal as a critical tool in the development of advanced biotherapeutics, including antibody-drug conjugates, and its continued use is expected to drive further innovation in the fields of drug delivery and targeted therapy.

References

m-PEG9-Mal chemical formula and molecular weight

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol (9 units)-maleimide (m-PEG9-Mal), a heterobifunctional crosslinker widely utilized by researchers, scientists, and drug development professionals. This document details its chemical properties, experimental protocols for its application, and visual representations of its reaction mechanisms.

Core Chemical Properties

m-PEG9-Maleimide is characterized by a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene oxide units, which imparts hydrophilicity and biocompatibility. The other terminus features a maleimide group, a reactive moiety that specifically and efficiently couples with sulfhydryl (thiol) groups. The linkage between the PEG chain and the maleimide group can vary, with an amide linkage being a common configuration.

For the purposes of this guide, we will focus on m-PEG9-Amido-Maleimide .

Quantitative Data Summary

| Property | Value | Reference |

| Chemical Formula | C26H46N2O12 | [1][2] |

| Molecular Weight | 578.66 g/mol | [1][2] |

| Purity | >96% | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF, DCM | |

| Storage | -20°C, protected from light and moisture |

Experimental Protocols

The primary application of m-PEG9-Mal is the covalent modification of molecules containing free thiol groups, such as proteins, peptides, and antibodies. This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.

Thiol-Maleimide Conjugation Protocol

This protocol outlines the general steps for conjugating m-PEG9-Mal to a thiol-containing protein.

Materials:

-

m-PEG9-Maleimide

-

Thiol-containing protein (e.g., antibody, enzyme)

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or similar buffer, pH 6.5-7.5

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)

Procedure:

-

Protein Preparation:

-

If the protein's thiol groups are oxidized (forming disulfide bonds), they may need to be reduced. Incubate the protein with a 2-10 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

-

Remove the reducing agent using a desalting column or dialysis against the conjugation buffer.

-

-

m-PEG9-Mal Preparation:

-

Dissolve m-PEG9-Mal in the conjugation buffer immediately before use to minimize hydrolysis of the maleimide group.

-

-

Conjugation Reaction:

-

Add a 5-20 fold molar excess of the dissolved m-PEG9-Mal to the protein solution. The optimal ratio should be determined empirically for each specific protein.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction is typically complete within 2 hours at 25°C.

-

-

Quenching the Reaction:

-

To stop the reaction, add a quenching reagent with a free thiol group (e.g., L-cysteine) at a final concentration of 1-10 mM. This will react with any excess m-PEG9-Mal.

-

-

Purification of the Conjugate:

-

Remove unreacted m-PEG9-Mal and the quenching reagent by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

-

-

Characterization:

-

Analyze the resulting PEGylated protein using techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry (to confirm the number of attached PEG chains), and functional assays (to ensure the protein's activity is retained).

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the thiol-maleimide conjugation process.

Signaling Pathway and Logical Relationships

m-PEG9-Mal itself is not directly involved in signaling pathways. Instead, it serves as a linker to create bioconjugates that can interact with biological systems. For instance, it is a critical component in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Application in Antibody-Drug Conjugate (ADC) Synthesis

In the context of ADCs, m-PEG9-Mal can be used to attach a cytotoxic drug to a monoclonal antibody. The antibody targets a specific antigen on cancer cells, and upon internalization, the drug is released, leading to cell death. The PEG linker enhances the solubility and pharmacokinetics of the ADC.

The logical relationship in an ADC constructed with m-PEG9-Mal is as follows:

References

An In-Depth Technical Guide to the Mechanism of Action of m-PEG9-Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core mechanism of action for m-PEG9-maleimide, a critical reagent in modern bioconjugation. We will delve into the chemical reactions, stability considerations, quantitative parameters, and detailed experimental protocols relevant to its application in creating advanced biotherapeutics.

Introduction: The Role of m-PEG9-Maleimide in Bioconjugation

m-PEG9-maleimide is a heterobifunctional linker composed of three key parts: a methoxy PEG cap (m-PEG), a nine-unit polyethylene glycol (PEG) spacer, and a thiol-reactive maleimide group. This architecture is pivotal in drug development for PEGylation—the process of covalently attaching PEG chains to therapeutic molecules like proteins, peptides, or antibody fragments.

The PEG component enhances the pharmacokinetic properties of the therapeutic, leading to improved solubility, extended circulation half-life, and reduced immunogenicity. The maleimide group provides a highly selective reaction handle for site-specific conjugation to cysteine residues on biomolecules, forming a stable covalent bond. This specificity is crucial for producing homogeneous and well-defined bioconjugates, a key requirement for regulatory approval and clinical success.

The Core Mechanism: Thiol-Maleimide Michael Addition

The primary mechanism of action for m-PEG9-maleimide is the selective and efficient reaction of its maleimide group with a free sulfhydryl (thiol) group, typically from a cysteine residue on a protein. This reaction is a Michael addition, where the nucleophilic thiolate anion attacks one of the carbon atoms of the maleimide's double bond.[1]

This process forms a stable, covalent thiosuccinimide thioether bond, effectively linking the PEG chain to the target biomolecule.[1] The reaction is highly chemoselective for thiols within a specific pH range.[2]

Figure 1: The thiol-maleimide Michael addition reaction pathway.

Critical Role of pH

The reaction pH is the most critical parameter to control. The optimal range is pH 6.5 to 7.5 .[3]

-

Below pH 6.5: The concentration of the reactive thiolate anion (R-S⁻) decreases, significantly slowing the reaction rate.[3]

-

Above pH 7.5: The reaction loses its high selectivity for thiols. The maleimide group becomes increasingly susceptible to competitive reaction with amines (e.g., from lysine residues) and to hydrolysis, which inactivates the maleimide group. At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.

Stability of the Thiosuccinimide Linkage

While the thioether bond formed is generally considered stable, it is susceptible to a retro-Michael reaction , particularly in vivo. This reversal can lead to the deconjugation of the PEG-linker from its target protein. The liberated m-PEG9-maleimide can then react with other thiol-containing molecules in the biological environment, such as glutathione or serum albumin, leading to off-target effects and reduced therapeutic efficacy. This phenomenon, often termed "payload migration," is a significant concern in the development of antibody-drug conjugates (ADCs).

Figure 2: Instability pathway via retro-Michael reaction and thiol exchange.

Strategies for Enhancing Conjugate Stability

To counteract the instability of the thiosuccinimide linkage, strategies have been developed to form a more robust bond. The most common and effective method is the hydrolysis of the succinimide ring .

Following the initial conjugation, the thiosuccinimide ring can be opened by hydrolysis to form two isomeric succinamic acid thioethers (SATEs). This ring-opened structure is highly stable and is not susceptible to the retro-Michael reaction. While this hydrolysis can occur slowly under physiological conditions, it can be intentionally promoted by adjusting the pH or by designing "self-hydrolyzing" maleimides with electron-withdrawing N-substituents that accelerate the ring-opening rate. The resulting ring-opened conjugates have been shown to have half-lives of over two years.

References

understanding m-PEG9-Mal for bioconjugation

An In-depth Technical Guide to m-PEG9-Mal for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methoxy-polyethylene glycol (9 units)-maleimide (m-PEG9-Mal), a heterobifunctional linker widely utilized in bioconjugation. We will delve into its core chemistry, applications, and the quantitative data that underpins its use in creating advanced therapeutics and research tools. Detailed experimental protocols and visual workflows are provided to facilitate practical implementation in the laboratory.

Core Principles of m-PEG9-Mal

Molecular Architecture

m-PEG9-Mal is composed of three key components:

-

A methoxy (m) group, which provides a chemically inert cap at one terminus, preventing unwanted crosslinking reactions.

-

A polyethylene glycol (PEG) spacer consisting of nine repeating ethylene oxide units. This hydrophilic chain enhances the solubility of the resulting conjugate, reduces aggregation, minimizes steric hindrance, and can decrease immunogenicity[1][][3][]. The PEG spacer's flexibility can also improve interactions between the conjugated molecules[1].

-

A maleimide (Mal) group at the other terminus. This electrophilic group is highly reactive towards nucleophilic thiol (sulfhydryl) groups, primarily found on cysteine residues in proteins and peptides.

The reaction between the maleimide and a thiol proceeds via a Michael addition, forming a stable, covalent thioether bond. This reaction is highly selective for thiols under mild, physiological pH conditions (6.5–7.5), making it a cornerstone of site-specific bioconjugation.

Caption: Thiol-Maleimide Michael addition reaction forming a stable conjugate.

Quantitative Data and Performance

The efficiency and stability of m-PEG9-Mal conjugations are critical for developing robust and reliable bioconjugates.

Table 1: Reaction Kinetics and Efficiency

| Parameter | Condition | Value | Source |

| Conjugation Efficiency | 2:1 molar ratio (maleimide:thiol), 25°C | >90% within 2 hours | |

| Reaction pH | Optimal range for thiol selectivity | 6.5 - 7.5 |

Table 2: Stability of Maleimide and Conjugates

| Condition | Parameter | Result | Source |

| Maleimide Group Stability | |||

| Storage at 4°C | HEPES/EDTA buffer, pH 7.0 | 85% reactivity retained after 7 days | |

| Storage at 20°C | HEPES/EDTA buffer, pH 7.0 | 62% reactivity retained after 7 days | |

| High pH (>8.5) | Hydrolysis to maleamic acid | Rapid, reduces conjugation efficiency | |

| Thioether Conjugate Stability | |||

| Incubation at 37°C with 1 mM GSH | Maleimide-PEG conjugate | ~70% conjugation retained after 7 days | |

| Incubation at 37°C in PBS | Maleimide-PEG conjugate | >95% conjugation retained after 7 days |

Note: The stability of the thioether bond can be a concern in environments with high concentrations of competing thiols like glutathione (GSH), which can lead to a retro-Michael reaction and deconjugation. However, for many applications, the stability is sufficient.

Table 3: Pharmacokinetic and In-Vivo Performance

| Application | Metric | Improvement with PEGylation | Source |

| Nanoparticle Drug Delivery | Circulation Half-Life (murine model) | Increased from 2 to 18 hours | |

| Targeted Nanoparticles | Tumor Accumulation (RGD-targeted) | 3.5-fold increase |

Applications in Research and Drug Development

m-PEG9-Mal is a versatile tool for various bioconjugation applications.

-

Antibody-Drug Conjugates (ADCs): m-PEG9-Mal is frequently used as a linker to attach highly potent cytotoxic drugs to monoclonal antibodies (mAbs). The PEG spacer improves the ADC's solubility and pharmacokinetic properties, while the maleimide allows for site-specific conjugation to engineered cysteine residues on the antibody, leading to more homogeneous and effective therapeutics.

-

PEGylation of Proteins and Peptides: The process of attaching PEG chains (PEGylation) to therapeutic proteins or peptides can significantly extend their circulation half-life by increasing their hydrodynamic size, which reduces renal clearance and shields them from proteolytic degradation.

-

Nanoparticle Functionalization: For targeted drug delivery, the surfaces of nanoparticles (e.g., liposomes, PLGA) can be modified with m-PEG9-Mal. This allows for the subsequent conjugation of targeting ligands, such as antibodies, peptides (e.g., RGD), or nanobodies, to direct the nanoparticles to specific cells or tissues.

-

Hydrogel Formation: PEG maleimides are used as crosslinkers to form hydrogels for applications in tissue engineering and regenerative medicine.

Caption: Simplified signaling pathway for a typical Antibody-Drug Conjugate (ADC).

Experimental Protocols

The following are generalized protocols for the conjugation of a thiol-containing biomolecule with m-PEG9-Mal and subsequent characterization. Optimization is often required for specific applications.

Protocol 1: Conjugation of m-PEG9-Mal to a Thiol-Containing Protein

Objective: To covalently link m-PEG9-Mal to a protein via a free cysteine residue.

Materials:

-

Thiol-containing protein (e.g., antibody with engineered cysteine).

-

m-PEG9-Mal.

-

Conjugation Buffer: Phosphate-buffered saline (PBS) or HEPES buffer with EDTA (e.g., 20 mM HEPES, 150 mM NaCl, 10 mM EDTA), adjusted to pH 7.0. Degas thoroughly to remove oxygen, which can oxidize thiols.

-

Reducing Agent (Optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) if protein thiols are oxidized.

-

Quenching Reagent: L-cysteine or N-acetylcysteine.

-

Anhydrous DMSO or DMF for dissolving m-PEG9-Mal.

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns) for buffer exchange and purification.

Procedure:

-

Protein Preparation:

-

If the protein is not in the desired buffer, perform a buffer exchange into the degassed Conjugation Buffer using a desalting column.

-

Determine the protein concentration using a standard method (e.g., BCA assay or A280).

-

-

Reduction of Disulfide Bonds (if necessary):

-

If the protein's cysteine residues are in a disulfide bond, they must be reduced.

-

Add a 10-20 fold molar excess of TCEP to the protein solution. Incubate for 30-60 minutes at room temperature.

-

Remove the excess TCEP immediately before conjugation using a desalting column, exchanging back into fresh, degassed Conjugation Buffer.

-

-

m-PEG9-Mal Preparation:

-

Immediately before use, dissolve m-PEG9-Mal in anhydrous DMSO to a known concentration (e.g., 10-20 mM). Maleimide groups can hydrolyze in aqueous solutions, so fresh preparation is critical.

-

-

Conjugation Reaction:

-

Add the dissolved m-PEG9-Mal to the prepared protein solution. A molar excess of 2-10 fold of PEG reagent over protein is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Quenching:

-

To stop the reaction and consume any unreacted m-PEG9-Mal, add a quenching reagent (e.g., L-cysteine) to a final concentration of ~10 mM. Incubate for 15-30 minutes.

-

-

Purification:

-

Remove excess PEG reagent and quenching reagent from the protein conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis. The final conjugate should be exchanged into a suitable storage buffer (e.g., PBS, pH 7.4).

-

-

Characterization and Storage:

-

Analyze the conjugate using the methods described in Protocol 2.

-

Store the final conjugate at 4°C or -80°C as appropriate for the protein's stability.

-

Protocol 2: Characterization of the m-PEG9-Mal Conjugate

Objective: To confirm successful conjugation and determine purity.

Methods:

-

SDS-PAGE:

-

Principle: Compares the molecular weight of the conjugate to the unconjugated protein. Successful conjugation will result in a band shift corresponding to the mass of the attached m-PEG9-Mal.

-

Procedure: Run samples of the unconjugated protein, the reaction mixture, and the purified conjugate on a polyacrylamide gel. Visualize with a suitable stain (e.g., Coomassie Blue).

-

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

-

Principle: Separates molecules based on hydrophobicity. PEGylation increases the hydrophilicity of the protein, causing the conjugate to elute earlier than the more hydrophobic unconjugated protein.

-

Procedure: Analyze the reaction mixture and purified product. The ratio of peak areas can be used to estimate conjugation efficiency.

-

-

Mass Spectrometry (MS):

-

Principle: Provides a precise mass of the conjugate, confirming the number of PEG linkers attached to the protein.

-

Procedure: Use techniques like ESI-MS. The expected mass increase per m-PEG9-Mal is ~592.6 Da. Deconvolution of the resulting spectrum will reveal the masses of the different species (unconjugated, +1 PEG, +2 PEG, etc.).

-

Caption: General experimental workflow for protein conjugation with m-PEG9-Mal.

References

The Core Chemistry of m-PEG9-Maleimide Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biopharmaceutical development, particularly in the realm of targeted therapeutics such as antibody-drug conjugates (ADCs), the role of the linker is paramount. The linker, a seemingly simple molecular bridge, dictates the stability, solubility, and pharmacokinetic profile of the entire conjugate. Among the diverse array of linker technologies, the m-PEG9-Maleimide (m-PEG9-Mal) linker has emerged as a critical tool for its unique combination of properties. This technical guide provides a comprehensive exploration of the core chemistry of m-PEG9-Mal, offering insights into its reactivity, stability, and practical application in bioconjugation.

The m-PEG9-Mal linker is a heterobifunctional molecule characterized by a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene glycol units, which imparts favorable biophysical properties, and a maleimide functional group, which allows for highly specific covalent attachment to biomolecules.[1][2] The monodisperse nature of the PEG chain in m-PEG9-Mal is particularly advantageous in drug development, as it ensures the creation of homogeneous conjugates with a precise molecular weight, a critical factor for regulatory approval and consistent clinical performance.[3]

This guide will delve into the intricacies of the maleimide-thiol reaction, the stability of the resulting conjugate, and provide detailed experimental protocols for its use. Furthermore, we will present quantitative data in a structured format and utilize diagrams to visually articulate key chemical processes and workflows.

Core Chemistry and Reactivity

The cornerstone of m-PEG9-Mal linker chemistry is the highly efficient and selective reaction of the maleimide group with a thiol (sulfhydryl) group.[4] This reaction, a Michael addition, proceeds readily under mild, physiological conditions, making it ideal for modifying sensitive biomolecules like proteins and antibodies without compromising their biological activity.[1]

The reaction is most specific for thiols within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction rate of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity. This specificity allows for the targeted conjugation to cysteine residues on a protein or peptide.

The reaction mechanism involves the nucleophilic attack of a thiolate anion on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This results in the formation of a stable carbon-sulfur bond, known as a thioether linkage.

Factors Influencing the Conjugation Reaction:

-

pH: As mentioned, a pH range of 6.5-7.5 is optimal for thiol-specific modification. At pH values above 7.5, the maleimide group can exhibit some cross-reactivity with primary amines.

-

Temperature: The conjugation reaction is typically performed at room temperature or 4°C.

-

Stoichiometry: The molar ratio of the m-PEG9-Mal linker to the thiol-containing molecule can be adjusted to control the extent of conjugation. An excess of the maleimide reagent is often used to drive the reaction to completion.

Stability of the Maleimide-Thiol Conjugate

While the thioether bond formed through the Michael addition is generally stable, the resulting succinimide ring can be susceptible to a retro-Michael reaction. This reversal of the conjugation reaction can lead to the premature release of the payload from the biomolecule, which can result in off-target toxicity and reduced therapeutic efficacy. The rate of the retro-Michael reaction is influenced by factors such as pH and temperature.

To counteract this instability, a key consideration is the hydrolysis of the succinimide ring. This process involves the opening of the ring to form a stable succinamic acid derivative. The ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the conjugate and enhancing its stability in vivo. The rate of hydrolysis is generally increased at a more basic pH.

Quantitative Data on Maleimide-Thiol Adduct Stability

The stability of maleimide-thiol conjugates is a critical parameter in drug development. The following tables summarize representative half-life data for the cleavage of these adducts under different conditions.

| Maleimide-Thiol Adduct | Condition | Half-life (h) | Reference |

| N-ethylmaleimide with 4-mercaptophenylacetic acid | Incubated with glutathione | 18 | |

| N-phenylmaleimide with 4-mercaptophenylacetic acid | Incubated with glutathione | 3.1 | |

| N-aminoethylmaleimide with 4-mercaptophenylacetic acid | Incubated with glutathione | 3.6 | |

| N-ethylmaleimide with N-acetyl-L-cysteine | Incubated with glutathione | 258 |

| Succinimide Ring Hydrolysis Half-lives (pH 7.4, 37°C) | Half-life (h) | Reference |

| N-alkyl thiosuccinimide | 27 | |

| N-aryl thiosuccinimide | 1.5 | |

| N-fluorophenyl thiosuccinimide | 0.7 | |

| N-aminoethyl thiosuccinimide | 0.4 |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving m-PEG9-Mal linkers.

Protocol 1: Antibody Conjugation with m-PEG9-Mal Linker

This protocol outlines a general procedure for conjugating an m-PEG9-Mal-activated payload to an antibody via reduction of interchain disulfide bonds.

1. Antibody Reduction:

-

Materials:

-

Antibody solution (1-10 mg/mL in a suitable buffer like PBS, pH 7.4)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column

-

-

Procedure:

-

Prepare a stock solution of the reducing agent (e.g., 10 mM TCEP in water).

-

Add a 10-50 fold molar excess of the reducing agent to the antibody solution.

-

Incubate the reaction mixture at room temperature or 37°C for 1-2 hours.

-

Remove the excess reducing agent using a desalting column, exchanging the buffer to a conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.2-7.4).

-

2. Conjugation Reaction:

-

Materials:

-

Reduced antibody solution

-

m-PEG9-Mal-activated payload (dissolved in a compatible organic solvent like DMSO)

-

Conjugation buffer (e.g., PBS with 1-2 mM EDTA, pH 7.2-7.4)

-

-

Procedure:

-

Dissolve the m-PEG9-Mal-activated payload in a minimal amount of an organic solvent (e.g., DMSO) to create a concentrated stock solution.

-

Add the desired molar excess of the m-PEG9-Mal-payload solution to the reduced antibody solution with gentle mixing. The final concentration of the organic solvent should typically be below 10% (v/v) to avoid protein denaturation.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

3. Purification of the Conjugate:

-

Materials:

-

Conjugation reaction mixture

-

Purification system (e.g., size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or hydrophobic interaction chromatography (HIC))

-

-

Procedure:

-

Purify the antibody-drug conjugate from unreacted payload and other impurities using a suitable chromatography method. SEC is commonly used to separate the larger conjugate from the smaller, unreacted components. IEX and HIC can also be employed for further purification and to separate species with different drug-to-antibody ratios (DAR).

-

4. Characterization of the Conjugate:

-

Methods:

-

UV-Vis Spectroscopy: To determine the protein concentration and, if the payload has a distinct absorbance, the drug-to-antibody ratio (DAR).

-

Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the DAR distribution.

-

SDS-PAGE: To visualize the conjugate and assess its purity.

-

Size-Exclusion Chromatography (SEC): To assess the purity and aggregation of the conjugate.

-

Protocol 2: Assessment of Conjugate Stability in Plasma

This protocol describes a method to evaluate the stability of the m-PEG9-Mal conjugate in a biologically relevant matrix.

-

Materials:

-

Purified antibody-drug conjugate

-

Human or animal plasma

-

Incubator at 37°C

-

Analytical system (e.g., LC-MS)

-

-

Procedure:

-

Spike the purified ADC into plasma at a defined final concentration (e.g., 100 µg/mL).

-

Incubate the plasma sample at 37°C.

-

At various time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the plasma sample.

-

Process the plasma samples to isolate the ADC. This can be achieved through methods like immunoaffinity capture using Protein A/G beads.

-

Analyze the isolated ADC by LC-MS to quantify the amount of intact conjugate remaining and to identify any released payload or degradation products.

-

Visualizing Core Concepts with Graphviz

To further elucidate the chemistry and workflow associated with m-PEG9-Mal linkers, the following diagrams have been generated using the DOT language.

Caption: Chemical structure of the m-PEG9-Maleimide linker.

Caption: Michael addition reaction of m-PEG9-Mal with a thiol.

Caption: General workflow for ADC development using m-PEG9-Mal.

Caption: Competing pathways of retro-Michael reaction and hydrolysis.

Conclusion

The m-PEG9-Maleimide linker represents a sophisticated and highly valuable tool in the bioconjugation toolbox. Its well-defined structure, conferred by the monodisperse PEG chain, coupled with the specific reactivity of the maleimide group, allows for the precise construction of complex biopharmaceuticals. A thorough understanding of its core chemistry, including the nuances of the maleimide-thiol reaction and the factors governing the stability of the resulting conjugate, is essential for its successful implementation in drug development. By leveraging the principles and protocols outlined in this guide, researchers and scientists can harness the full potential of m-PEG9-Mal to create next-generation targeted therapies with improved efficacy and safety profiles.

References

- 1. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 3. prolynxinc.com [prolynxinc.com]

- 4. broadpharm.com [broadpharm.com]

The Definitive Guide to the m-PEG9-Mal Linker: Unpacking the Role of the PEG9 Spacer in Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sophisticated biotherapeutics, the linker connecting a targeting moiety to a payload is a critical determinant of efficacy, safety, and pharmacokinetic profile. Among the diverse array of linker technologies, methoxy polyethylene glycol-maleimide (m-PEG-Mal) linkers have emerged as a cornerstone in the development of targeted therapies such as antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the m-PEG9-Mal linker, with a specific focus on the pivotal role of its nine-unit polyethylene glycol (PEG9) spacer.

This document will dissect the physicochemical and biological advantages conferred by the PEG9 spacer, present quantitative data on its impact, provide detailed experimental protocols for its use in bioconjugation, and visualize the underlying processes and logical frameworks through detailed diagrams.

The Core Functionality of the PEG9 Spacer in m-PEG9-Mal

The m-PEG9-Mal linker is a heterobifunctional molecule designed for the precise coupling of biomolecules. It comprises a methoxy-capped PEG chain of nine ethylene glycol units, terminating in a maleimide functional group. The maleimide moiety provides a reactive handle for covalent attachment to thiol groups, typically found in the cysteine residues of proteins and peptides. The PEG9 spacer is the architectural linchpin that dictates many of the desirable properties of the final conjugate.

The integration of a PEG9 spacer into a bioconjugate imparts several key advantages:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic drugs used in ADCs are hydrophobic, which can lead to aggregation and poor solubility in aqueous environments. The hydrophilic nature of the PEG9 spacer helps to mitigate this, improving the overall solubility and stability of the conjugate. This is particularly crucial when working with high drug-to-antibody ratios (DARs).

-

Improved Pharmacokinetics: The PEG9 spacer increases the hydrodynamic radius of the bioconjugate. This "molecular shield" reduces renal clearance and protects the conjugate from proteolytic degradation, thereby extending its circulation half-life and increasing overall drug exposure to the target tissue.

-

Reduced Immunogenicity: By masking potential immunogenic epitopes on the payload or the linker itself, the PEG spacer can reduce the likelihood of an adverse immune response against the bioconjugate.

-

Optimized Spatial Orientation: The defined length of the PEG9 spacer provides critical spatial separation between the targeting molecule (e.g., an antibody) and the payload. This separation minimizes steric hindrance, ensuring that the biological activity of both components is preserved. For instance, it prevents the payload from interfering with the antibody's antigen-binding site.

Quantitative Impact of PEG Spacer Length on Pharmacokinetics

| ADC Construct (DAR 8) | PEG Chain Length | Mean Residence Time (hours) | AUC (h*µg/mL) | Clearance (mL/day/kg) |

| Non-binding IgG Control | N/A | 330 | 12,000 | 5.3 |

| ADC with PEG2 Linker | 2 units | 100 | 3,500 | 17 |

| ADC with PEG4 Linker | 4 units | 160 | 5,600 | 11 |

| ADC with PEG8 Linker | 8 units | 280 | 9,800 | 6.1 |

| ADC with PEG12 Linker | 12 units | 280 | 10,000 | 6.0 |

| ADC with PEG24 Linker | 24 units | 290 | 10,000 | 5.8 |

Data synthesized from studies on PEGylated glucuronide-MMAE linkers. This table illustrates the general trend of how PEG spacer length can influence the pharmacokinetic profile of an ADC. The data for PEG8 and PEG12 serve as a close approximation for the expected performance of a PEG9 spacer.

Experimental Protocols

The following protocols provide a detailed methodology for the conjugation of an m-PEG9-Mal linker to a thiol-containing biomolecule, such as a cysteine-engineered antibody.

Preparation of the Biomolecule for Conjugation

Objective: To ensure the availability of a free thiol group on the protein for reaction with the maleimide moiety of the m-PEG9-Mal linker.

Materials:

-

Thiol-containing protein (e.g., cysteine-engineered antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.2-7.5)

-

Reducing agent (if cysteine is in a disulfide bond): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Desalting column (e.g., Sephadex G-25)

-

Reaction Buffer: Phosphate buffer (50 mM) with EDTA (2 mM), pH 7.0-7.5

Procedure:

-

Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds:

-

If the target cysteine residue is part of a disulfide bond, a reduction step is necessary.

-

Add a 10- to 20-fold molar excess of TCEP to the protein solution.

-

Incubate at room temperature for 30-60 minutes.

-

Note: If DTT is used as the reducing agent, it must be removed prior to the addition of the maleimide reagent, as it contains a free thiol. This can be achieved using a desalting column. TCEP is often preferred as it does not contain a thiol group.

-

-

Buffer Exchange (if DTT was used):

-

Equilibrate a desalting column with Reaction Buffer.

-

Apply the reduced protein solution to the column.

-

Collect the protein-containing fractions.

-

Conjugation of m-PEG9-Mal to the Thiolated Protein

Objective: To covalently link the m-PEG9-Mal to the free thiol group on the protein.

Materials:

-

Thiolated protein solution from section 3.1

-

m-PEG9-Mal

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching solution: N-acetylcysteine or L-cysteine (100 mM in Reaction Buffer)

Procedure:

-

Prepare m-PEG9-Mal Stock Solution: Immediately before use, dissolve the m-PEG9-Mal in anhydrous DMF or DMSO to a concentration of 10-20 mM.

-

Initiate the Conjugation Reaction:

-

Add a 5- to 20-fold molar excess of the m-PEG9-Mal stock solution to the thiolated protein solution. The optimal molar ratio should be determined empirically for each specific protein and desired degree of labeling.

-

Gently mix the reaction solution.

-

Incubate at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light to prevent degradation of the maleimide group.

-

-

Quench the Reaction:

-

Add a 2- to 5-fold molar excess of the quenching solution (relative to the initial amount of m-PEG9-Mal) to the reaction mixture.

-

Incubate for 15-30 minutes at room temperature. This step ensures that any unreacted maleimide groups are capped.

-

Purification of the PEGylated Conjugate

Objective: To remove unreacted m-PEG9-Mal, quenching reagent, and any reaction byproducts.

Materials:

-

Quenched reaction mixture

-

Purification system (e.g., Size-Exclusion Chromatography (SEC), Tangential Flow Filtration (TFF), or Dialysis)

-

Appropriate storage buffer

Procedure:

-

Purification Method Selection:

-

Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from the smaller, unreacted components.

-

Tangential Flow Filtration (TFF): Suitable for larger-scale purifications.

-

Dialysis: A simpler method, but may be slower and less efficient for removing all unreacted small molecules.

-

-

Perform Purification: Follow the standard operating procedure for the chosen purification method, exchanging the reaction mixture into the desired final storage buffer.

-

Characterization: Analyze the purified conjugate to determine the concentration, degree of PEGylation (e.g., using MALDI-TOF mass spectrometry or SDS-PAGE), and biological activity.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the use of m-PEG9-Mal in bioconjugation.

m-PEG9-Mal: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of m-PEG9-Mal (methoxy-polyethylene glycol with nine ethylene glycol units, functionalized with a maleimide group). Understanding these core physicochemical properties is critical for the successful application of m-PEG9-Mal in bioconjugation, drug delivery, and the development of novel therapeutics. This document offers detailed information on the factors governing its behavior in various environments, methods for its assessment, and practical guidance for its handling and use.

Solubility of m-PEG9-Mal

The solubility of a PEGylated compound is a key determinant of its utility in biological and pharmaceutical applications. The incorporation of a hydrophilic polyethylene glycol (PEG) chain generally enhances the aqueous solubility of molecules.[][2]

Qualitative Solubility Profile

Based on the general properties of PEG-maleimide compounds, m-PEG9-Mal is expected to be soluble in a range of aqueous and organic solvents. The methoxy-terminated PEG9 chain imparts hydrophilicity, making it soluble in water and buffered solutions.[3][4] For creating stock solutions, polar organic solvents are often recommended.[5]

Expected Solvents:

-

Aqueous Buffers: Phosphate-buffered saline (PBS), TRIS, HEPES.

-

Organic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM).

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (M) |

| Water | 25 | Data not available | Data not available |

| Phosphate-Buffered Saline (pH 7.4) | 25 | Data not available | Data not available |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available |

| Dimethylformamide (DMF) | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.

Materials:

-

m-PEG9-Mal

-

Selected solvents (e.g., water, PBS pH 7.4, DMSO)

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of m-PEG9-Mal to a vial containing a known volume of the selected solvent. The excess solid should be clearly visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant.

-

Centrifuge the withdrawn supernatant at a high speed to pellet any remaining suspended solid particles.

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent.

-

Determine the concentration of m-PEG9-Mal in the diluted sample using a validated HPLC method. A calibration curve prepared with known concentrations of m-PEG9-Mal should be used for quantification.

-

-

Calculation:

-

Calculate the solubility of m-PEG9-Mal in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Stability of m-PEG9-Mal

The stability of m-PEG9-Mal is primarily dictated by the maleimide functional group, which is susceptible to hydrolysis. The rate of this hydrolysis is influenced by several factors, most notably pH and temperature.

Factors Affecting Maleimide Stability

The stability of the maleimide ring is crucial for its successful conjugation to thiol-containing molecules. The primary degradation pathway for the maleimide group is hydrolysis, which results in the opening of the maleimide ring to form a non-reactive maleamic acid derivative.

Caption: Key factors influencing the hydrolytic stability of the maleimide group.

pH-Dependent Hydrolysis

The hydrolysis of the maleimide ring is significantly accelerated at neutral to alkaline pH. For optimal stability of the unconjugated m-PEG9-Mal, storage in slightly acidic conditions (pH < 6.5) is recommended. The reaction with thiols is typically carried out at a pH range of 6.5-7.5, which represents a compromise between maleimide stability and the availability of the reactive thiolate anion.

Temperature-Dependent Hydrolysis

As with most chemical reactions, the rate of maleimide hydrolysis increases with temperature. For long-term storage, it is advisable to keep m-PEG9-Mal at low temperatures (-20°C is commonly recommended) to minimize degradation.

Quantitative Stability Data: Hydrolysis Kinetics

The hydrolysis of PEG-maleimide compounds follows pseudo-first-order kinetics. The rate of hydrolysis can be quantified by determining the half-life (t½) of the maleimide group under specific conditions. While specific kinetic data for m-PEG9-Mal is not available, the following table provides an example from a study on a similar multi-arm PEG-maleimide, illustrating the significant impact of pH and temperature on stability.

| Condition | Half-life (t½) of Maleimide Group |

| pH 5.5 at 37°C | ~ Stable |

| pH 7.4 at 37°C | ~ Several hours |

| pH 7.4 at 20°C | Significantly longer than at 37°C |

Note: The data in this table is illustrative and based on a study of a different PEG-maleimide compound. Actual values for m-PEG9-Mal may vary.

Experimental Protocol for Stability Assessment (HPLC-Based)

This protocol describes a method to quantify the hydrolytic stability of m-PEG9-Mal by monitoring the disappearance of the intact molecule over time using HPLC.

Materials:

-

m-PEG9-Mal

-

Buffers of different pH values (e.g., pH 5.5, 7.4, 8.5)

-

Constant temperature incubator or water bath

-

HPLC system with a UV-Vis detector

-

Vials

-

Quenching solution (e.g., a low pH buffer to stop hydrolysis)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of m-PEG9-Mal in a suitable organic solvent (e.g., DMSO).

-

Prepare buffers at the desired pH values.

-

Initiate the stability study by diluting the m-PEG9-Mal stock solution into the pre-warmed pH buffers to a known final concentration.

-

-

Incubation:

-

Incubate the samples at a constant temperature (e.g., 37°C).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

-

Immediately quench the hydrolysis reaction by diluting the aliquot into a cold, low pH solution.

-

-

HPLC Analysis:

-

Analyze the quenched samples by HPLC. The method should be able to resolve the intact m-PEG9-Mal from its hydrolysis product.

-

Monitor the peak area of the intact m-PEG9-Mal at each time point.

-

-

Data Analysis:

-

Plot the natural logarithm of the peak area of intact m-PEG9-Mal against time.

-

The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (k).

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Caption: Workflow for determining the hydrolytic stability of m-PEG9-Mal.

Summary and Recommendations

-

Solubility: m-PEG9-Mal is expected to be soluble in aqueous buffers and polar organic solvents, a property enhanced by its PEG chain. For applications requiring precise concentrations, experimental determination of solubility using methods like the shake-flask protocol is essential.

-

Stability: The maleimide group of m-PEG9-Mal is susceptible to hydrolysis, a process accelerated by higher pH and temperature. For optimal stability and to preserve its reactivity towards thiols, m-PEG9-Mal should be stored at low temperatures (-20°C) and, if in solution, under slightly acidic conditions. When performing conjugations, it is crucial to balance the pH requirements for the thiol-maleimide reaction with the potential for maleimide hydrolysis.

-

Best Practices: Always use anhydrous solvents for preparing stock solutions to minimize hydrolysis. For aqueous reactions, use freshly prepared solutions of m-PEG9-Mal and work within the recommended pH range of 6.5-7.5. Monitor reaction progress to ensure efficient conjugation before significant hydrolysis occurs.

References

The Versatility of m-PEG9-Maleimide in Biochemical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation and drug delivery, the demand for precise and efficient molecular tools is paramount. Among these, methoxy-poly(ethylene glycol)-maleimide with nine repeating ethylene glycol units (m-PEG9-Mal) has emerged as a critical linker molecule. Its unique architecture, comprising a hydrophilic polyethylene glycol (PEG) spacer, a terminal methoxy group, and a highly reactive maleimide moiety, offers a versatile platform for a myriad of biochemical applications. This technical guide provides an in-depth exploration of the core applications of m-PEG9-Mal, complete with quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

The fundamental utility of m-PEG9-Mal lies in its ability to covalently link molecules through a specific and efficient reaction. The maleimide group exhibits high reactivity towards free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This thiol-maleimide Michael addition reaction proceeds rapidly under physiological conditions (pH 6.5-7.5), forming a stable thioether bond.[1] The PEG spacer, with its nine ethylene oxide units, confers several advantageous properties, including increased hydrophilicity, reduced immunogenicity, and improved pharmacokinetic profiles of the conjugated biomolecules.[2]

Core Applications of m-PEG9-Mal

The unique properties of m-PEG9-Mal have led to its widespread adoption in several key areas of biochemistry and drug development:

-

Bioconjugation and Protein Modification (PEGylation): The primary application of m-PEG9-Mal is the site-specific modification of proteins, peptides, and other thiol-containing molecules. This process, known as PEGylation, can enhance the therapeutic properties of proteins by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.[3][4]

-

Drug Delivery Systems: m-PEG9-Mal is a crucial component in the design of advanced drug delivery systems. It is extensively used to functionalize the surface of nanoparticles, liposomes, and other drug carriers. This surface modification improves the biocompatibility of the carriers, prolongs their circulation time by evading the mononuclear phagocyte system, and allows for the attachment of targeting ligands for site-specific drug delivery.

-

Antibody-Drug Conjugates (ADCs): In the field of oncology, m-PEG9-Mal serves as a flexible linker to attach potent cytotoxic drugs to monoclonal antibodies. The resulting ADCs can selectively target and kill cancer cells, minimizing off-target toxicity. The PEG spacer in the linker can improve the solubility and stability of the ADC.

Quantitative Data Summary

The efficiency and outcome of bioconjugation reactions involving m-PEG9-Mal are critical for their successful application. The following tables summarize key quantitative data gathered from various studies.

| Parameter | Value | Conditions | Reference |

| Conjugation Efficiency | >90% | 2-hour reaction at 25°C, 2:1 molar ratio (maleimide:thiol) | |

| Circulation Half-Life Enhancement (PLGA Nanoparticles) | 2 to 18 hours (in murine models) | m-PEG9-Mal modified nanoparticles | |

| Tumor Accumulation Improvement (RGD-peptides) | 3.5-fold increase | RGD peptides conjugated to PEGylated nanoparticles | |

| Maleimide Group Reactivity Retention (Storage) | 85% | 7 days at 4°C in HEPES/EDTA buffer, pH 7.0 | |

| Drug Loading Content (Doxorubicin in nanomedicine) | up to 46 wt% | Self-assembled micelles of a PEG-Doxorubicin conjugate | |

| Drug Loading Efficiency (Carvedilol in nanomedicine) | 96.25% ± 3.12% | Mesoporous silica nanoparticles functionalized with chitosan |

| ADC Parameter | Description | Typical Values | Analytical Method | Reference |

| Drug-to-Antibody Ratio (DAR) | The average number of drug molecules conjugated to a single antibody. | 2-4 | SEC-MALS, Mass Spectrometry | |

| Molar Mass of Conjugated Drug-Linker | The total mass of the drug and linker moiety attached to the antibody. | Varies depending on drug and linker. | SEC-MALS | |

| Purity and Aggregation | Percentage of monomeric ADC and presence of aggregates. | >95% monomer | Size-Exclusion Chromatography (SEC) |

Experimental Protocols

This section provides detailed methodologies for key experiments involving m-PEG9-Mal.

Protocol 1: General Protein Conjugation with m-PEG9-Mal

Objective: To covalently attach m-PEG9-Mal to a protein containing free cysteine residues.

Materials:

-

Protein with accessible thiol groups (1-10 mg/mL)

-

m-PEG9-Maleimide

-

Degassed conjugation buffer (pH 7.0-7.5, e.g., PBS, HEPES, Tris buffer, free of thiols)

-

Anhydrous DMSO or DMF

-

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

-

Purification system (Size Exclusion Chromatography or Dialysis)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

(Optional) If the protein's cysteine residues are involved in disulfide bonds, reduction is necessary. Add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with inert gas, seal, and incubate for 20-30 minutes at room temperature.

-

-

m-PEG9-Mal Stock Solution Preparation:

-

Prepare a 10 mM stock solution of m-PEG9-Mal in anhydrous DMSO or DMF. Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Add the m-PEG9-Mal stock solution to the protein solution to achieve a 10-20 fold molar excess of m-PEG9-Mal over the protein.

-

Gently mix the reaction solution.

-

Flush the reaction vial with inert gas, seal it tightly, and incubate for 2-4 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Purify the resulting conjugate to remove unreacted m-PEG9-Mal and other byproducts.

-

Size Exclusion Chromatography (SEC): Use an appropriate SEC column equilibrated with the desired buffer (e.g., PBS). The first peak to elute will be the higher molecular weight protein-PEG conjugate.

-

Dialysis: Dialyze the reaction mixture against the desired buffer using a dialysis membrane with an appropriate molecular weight cut-off (MWCO) to remove small molecule impurities.

-

Protocol 2: Surface Functionalization of PLGA Nanoparticles with m-PEG9-Mal

Objective: To prepare PLGA nanoparticles with surface-displayed maleimide groups for subsequent bioconjugation. This protocol utilizes a block copolymer, PLA-PEG-MAL, which is incorporated during nanoparticle formation.

Materials:

-

PLGA (poly(lactic-co-glycolic acid))

-

PLA-PEG-MAL (polylactide-poly(ethylene glycol)-maleimide) block copolymer

-

Chloroform

-

PVA (polyvinyl alcohol) solution (e.g., 2.5% w/v in water)

-

Probe sonicator

-

Stirrer

Procedure:

-

Preparation of the Organic Phase:

-

Dissolve PLGA (e.g., 30 mg) in chloroform (1 mL). If encapsulating a hydrophobic drug, it can be co-dissolved in this step.

-

-

Emulsification:

-

Form an oil-in-water emulsion by adding the organic phase to an aqueous PVA solution (e.g., 8 mL of 2.5% w/v PVA) and sonicating using a probe sonicator (e.g., 18-24 Watts for 5 minutes) over an ice bath.

-

-

Incorporation of PLA-PEG-MAL:

-

Dissolve the PLA-PEG-MAL block copolymer (e.g., 8 mg) in a small volume of chloroform (e.g., 200 µL).

-

Add this solution dropwise to the emulsion while stirring. The PLA-PEG-MAL will orient at the oil-water interface.

-

-

Solvent Evaporation:

-

Stir the emulsion at ambient temperature for approximately 18 hours to allow for the evaporation of chloroform.

-

Apply a vacuum for an additional 2 hours to remove any residual solvent.

-

-

Nanoparticle Collection and Purification:

-

The resulting maleimide-functionalized nanoparticles can be collected by centrifugation and washed with deionized water to remove excess PVA and un-incorporated reagents.

-

Visualizing Workflows and Pathways with Graphviz

To further clarify the processes described, the following diagrams have been generated using the DOT language.

Caption: Workflow for the bioconjugation of m-PEG9-Mal to a thiol-containing protein.

Caption: Step-by-step workflow for the surface functionalization of PLGA nanoparticles.

Caption: The core chemical reaction between a thiol and a maleimide group.

Conclusion

m-PEG9-Mal is a powerful and versatile tool in the field of biochemistry, enabling the precise and efficient modification of biomolecules and the construction of sophisticated drug delivery systems. Its well-defined structure and predictable reactivity make it an invaluable asset for researchers aiming to improve the therapeutic potential of proteins, develop targeted drug carriers, and construct innovative antibody-drug conjugates. By understanding the fundamental principles of its application and adhering to optimized experimental protocols, scientists can fully leverage the capabilities of m-PEG9-Mal to advance their research and development goals. This guide serves as a comprehensive resource to facilitate the successful implementation of m-PEG9-Mal in a variety of biochemical contexts.

References

- 1. Methoxy PEG Maleimide - JenKem Technology USA [jenkemusa.com]

- 2. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Concepts and practices used to develop functional PLGA-based nanoparticulate systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]

An In-depth Technical Guide to m-PEG9-Mal for Protein and Peptide Modification

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-maleimide with a nine-unit PEG chain (m-PEG9-Mal), a heterobifunctional crosslinker widely used for the site-specific modification of proteins and peptides. This document details the underlying chemistry, experimental protocols, and key considerations for its application in bioconjugation and drug development.

Introduction to m-PEG9-Mal and PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most often a protein, peptide, or nanoparticle. This strategy is a cornerstone of biopharmaceutical development, employed to enhance the therapeutic properties of biomolecules. The benefits of PEGylation are extensive and include:

-

Improved Pharmacokinetics : The hydrophilic and flexible nature of the PEG chain increases the hydrodynamic radius of the molecule, reducing renal clearance and extending its circulation half-life.[1][]

-

Enhanced Solubility and Stability : PEGylation can increase the aqueous solubility of hydrophobic proteins and protect them from enzymatic degradation.[3][4]

-

Reduced Immunogenicity : The PEG chain can mask epitopes on the protein surface, mitigating immune responses against the therapeutic.[5]

m-PEG9-Mal is a specific PEGylation reagent composed of a methoxy-capped nine-unit PEG spacer and a terminal maleimide group. The methoxy group renders the reagent monofunctional, preventing unwanted cross-linking, while the maleimide group allows for highly specific covalent attachment to thiol groups.

Core Chemistry: The Thiol-Maleimide Reaction

The primary application of m-PEG9-Mal relies on the selective and efficient reaction between its maleimide moiety and a thiol (sulfhydryl) group, typically found in the side chain of a cysteine residue.

Mechanism of Action: The reaction is a Michael addition, where the nucleophilic thiolate anion (R-S⁻) attacks one of the electron-deficient carbons of the maleimide double bond. This forms a stable, covalent thioether bond. The reaction is highly chemoselective for thiols within a specific pH range, proceeding approximately 1,000 times faster with thiols than with amines at neutral pH.

Figure 1: Reaction of m-PEG9-Mal with a protein's cysteine residue.

Quantitative Data and Reaction Parameters

The efficiency and kinetics of the thiol-maleimide conjugation are influenced by several factors. Careful optimization of these parameters is crucial for achieving a high yield of a homogenous product.

Table 1: Key Parameters for m-PEG9-Mal Conjugation

| Parameter | Recommended Range | Rationale & Notes | Citation |

|---|---|---|---|

| pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolysis increases above pH 7.5). Below pH 6.5, the reaction is very slow as the thiol is protonated. | |

| Molar Ratio (PEG:Thiol) | 5:1 to 20:1 | A molar excess of the m-PEG9-Mal reagent drives the reaction to completion, maximizing the modification of available thiol groups. The optimal ratio is protein-dependent. | |

| Temperature | 4°C to 25°C | The reaction proceeds efficiently at room temperature. Lower temperatures (4°C) can be used for sensitive proteins to maintain their stability over longer incubation times. | |

| Reaction Time | 1 - 4 hours | The reaction is typically rapid, with >90% conjugation efficiency often achieved within 2 hours. The progress can be monitored by analytical methods. |

| Buffer Composition | Phosphate, HEPES | Buffers should be free of thiol-containing reagents (e.g., DTT, β-mercaptoethanol). A chelating agent like EDTA (1-2 mM) is often included to prevent disulfide bond formation catalyzed by metal ions. | |

Table 2: Stability of Maleimide and Thioether Conjugates

| Moiety | Condition | Key Consideration | Half-life (t½) | Citation |

|---|---|---|---|---|

| Maleimide Group | pH 8.5, Aqueous Buffer | Hydrolysis to an unreactive maleamic acid reduces conjugation efficiency. Stock solutions should be prepared in anhydrous solvents (e.g., DMSO, DMF). | ~15 minutes | |

| Thiosuccinimide Linkage | pH 7.4, 37°C (in plasma) | Susceptible to retro-Michael reaction, leading to deconjugation. | Several days (variable) |

| Hydrolyzed Thiosuccinimide | pH 7.4, 37°C | Ring-opening hydrolysis stabilizes the linkage, making it resistant to retro-Michael addition. | > 2 years | |

Conjugate Stability and Improvement Strategies

While the thioether bond formed is covalent, the succinimide ring is susceptible to two competing reactions in a physiological environment:

-

Retro-Michael Reaction : This is the reverse of the conjugation reaction, where the thioether bond cleaves, releasing the original thiol and maleimide. This is often triggered by exchange with other thiols present in vivo, such as glutathione or albumin, leading to off-target effects and loss of payload.

-

Hydrolysis : The succinimide ring can undergo hydrolysis to form a stable, ring-opened succinamic acid derivative. This hydrolyzed form is resistant to the retro-Michael reaction, effectively locking the conjugate and ensuring its long-term stability.

To enhance stability, a common strategy is to promote the hydrolysis of the thiosuccinimide ring post-conjugation by incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) for a short period, or by designing maleimide derivatives that undergo rapid, self-hydrolysis at neutral pH.

Figure 2: Competing pathways for the thiosuccinimide conjugate.

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the modification of a protein with m-PEG9-Mal.

5.1. Materials and Reagents

-

Protein with accessible cysteine residue(s)

-

m-PEG9-Mal

-

Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification System: Size-Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns

5.2. Experimental Workflow

References

Methodological & Application

Application Notes and Protocols for m-PEG9-Maleimide Conjugation to Cysteine Residues

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a widely utilized strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and other biomolecules. The m-PEG9-Maleimide linker is a specific type of PEGylation reagent that enables the selective conjugation of a monodisperse PEG chain with nine ethylene glycol units to free sulfhydryl groups on cysteine residues. This process forms a stable thioether bond. These application notes provide a detailed protocol for the conjugation of m-PEG9-Maleimide to cysteine-containing biomolecules, offering guidance on reaction conditions, purification, and characterization of the resulting conjugate.

The maleimide group exhibits high reactivity and selectivity towards the thiol group of cysteine residues within a specific pH range, minimizing non-specific reactions with other amino acid side chains.[1] The m-PEG9 spacer is a discrete PEG linker, ensuring a homogeneous final product with a defined molecular weight, which is advantageous for analytical characterization and regulatory compliance.[2]

Key Reaction Parameters and Optimization

The efficiency of the m-PEG9-Maleimide conjugation is influenced by several critical parameters that should be optimized for each specific biomolecule.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the m-PEG9-Maleimide conjugation reaction with cysteine residues, compiled from established protocols for similar maleimide-thiol reactions.[3][4][5]

| Parameter | Recommended Range | Optimal Condition | Notes |

| pH | 6.5 - 7.5 | 7.0 | The reaction is highly selective for thiols in this range. Above pH 7.5, reactivity with amines can occur. Below pH 6.5, the reaction rate is significantly reduced. |

| Molar Ratio (m-PEG9-Mal : Thiol) | 10:1 to 20:1 | 15:1 | A molar excess of the PEG reagent drives the reaction to completion. The optimal ratio should be determined empirically for each protein/peptide. |

| Reaction Time | 2 - 4 hours (Room Temp) | 2 hours (Room Temp) | Longer reaction times (e.g., overnight at 4°C) can also be effective. For smaller peptides, the reaction can be much faster, sometimes reaching completion in under 30 minutes. |

| Temperature | 4°C to Room Temperature (20-25°C) | Room Temperature | Room temperature reactions are typically faster. Reactions at 4°C can be performed overnight to accommodate experimental timelines. |

| Protein/Peptide Concentration | 1 - 10 mg/mL | 5 mg/mL | The optimal concentration may vary depending on the solubility and stability of the biomolecule. |

Experimental Protocols

This section provides a detailed step-by-step protocol for the conjugation of m-PEG9-Maleimide to a cysteine-containing protein or peptide.

Materials and Reagents

-

Cysteine-containing protein or peptide

-

m-PEG9-Maleimide

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.2, or other thiol-free buffers like HEPES.

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) if disulfide bond reduction is necessary.

-

Quenching Reagent: L-cysteine or β-mercaptoethanol.

-

Purification System: Size-exclusion chromatography (SEC) or reverse-phase high-performance liquid chromatography (RP-HPLC) column.

Experimental Workflow Diagram

Caption: Experimental workflow for m-PEG9-Maleimide conjugation.

Detailed Protocol

-

Preparation of Protein/Peptide Solution:

-

Dissolve the cysteine-containing protein or peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using DTT as a reducing agent, it must be removed prior to adding the maleimide reagent.

-

-

Preparation of m-PEG9-Maleimide Stock Solution:

-

Immediately before use, dissolve the m-PEG9-Maleimide in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).

-

-

Conjugation Reaction:

-

Add the m-PEG9-Maleimide stock solution to the protein/peptide solution to achieve the desired molar excess (typically 10-20 fold).

-

Gently mix the reaction and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching the Reaction:

-

To stop the conjugation reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration that is in molar excess to the initial amount of m-PEG9-Maleimide. This will react with any unreacted maleimide groups.

-

-

Purification of the Conjugate:

-

The PEGylated conjugate can be purified from unreacted protein/peptide, excess PEG reagent, and quenching reagent using chromatographic techniques.

-

Size-Exclusion Chromatography (SEC): This method is effective for separating the typically larger PEGylated product from smaller unreacted PEG reagents and quenching molecules. However, for a small PEG like m-PEG9, the size difference between the conjugated and unconjugated protein might be insufficient for complete separation by SEC alone.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be a powerful technique for separating the PEGylated product from the unconjugated protein, as PEGylation can alter the hydrophobicity of the molecule.

-

Ion-Exchange Chromatography (IEX): The attachment of the neutral PEG chain can shield charged residues on the protein surface, leading to a change in its isoelectric point and allowing for separation by IEX.

-

-

Analysis and Characterization:

-